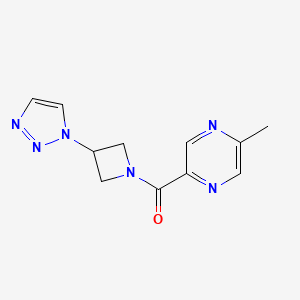

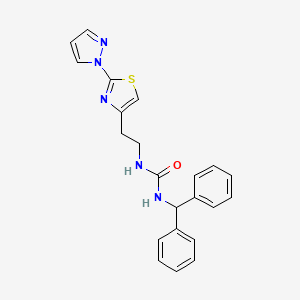

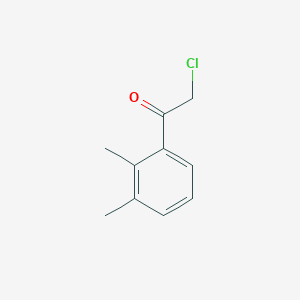

![molecular formula C12H21F3N2O2 B2410423 tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate CAS No. 2126161-05-3](/img/structure/B2410423.png)

tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate” is a chemical compound with the CAS Number: 2126161-05-3 . It has a molecular weight of 282.31 . It is a versatile material used in scientific research due to its unique properties and potential for synthesis of novel compounds.

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-7-6-9(12(13,14)15)17-8-4-5-8/h8-9,17H,4-7H2,1-3H3,(H,16,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique

Enantioselective Synthesis of Carbocyclic Analogues :

- The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate has been identified as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure confirms the relative substitution of the cyclopentane ring in this intermediate, similar to that in β-2-deoxyribosylamine (Ober et al., 2004).

Reactivity with Atmospheric Carbon Dioxide :

- N-tert-Butyl-1,2-diaminoethane, a compound with structural similarity, was shown to react rapidly with atmospheric carbon dioxide, generating the zwitterionic ammonium carbamate salt. This indicates potential reactivity of similar compounds with atmospheric CO2 (Evans et al., 2019).

Curtius Rearrangement in Synthesis :

- The reaction involving a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide forms an acyl azide intermediate, which undergoes a Curtius rearrangement. This process involves compounds structurally related to tert-butyl carbamates, indicating potential applications in the synthesis of protected amino acids (Lebel & Leogane, 2005).

Photoredox-Catalyzed Cascade Reactions :

- A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been reported. This establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, showcasing the versatility of tert-butyl carbamate derivatives in photoredox-catalyzed reactions (Wang et al., 2022).

Kulinkovich–Szymoniak Cyclopropanation :

- The synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, involves a modified Kulinkovich–Szymoniak cyclopropanation. This highlights the importance of tert-butyl carbamate intermediates in complex synthesis processes (Li et al., 2012).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-7-6-9(12(13,14)15)17-8-4-5-8/h8-9,17H,4-7H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOBGBDCKWNVNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(F)(F)F)NC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)

![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)

![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)